molecular formula C11H18N4 B8708131 3-(4-Methylpiperazin-1-yl)benzene-1,2-diamine

3-(4-Methylpiperazin-1-yl)benzene-1,2-diamine

Cat. No. B8708131
M. Wt: 206.29 g/mol
InChI Key: BSHKOIWZXZNENI-UHFFFAOYSA-N
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Patent
US08629147B2

Procedure details

To a solution of 3-(4-methyl-piperazin-1-yl)-2-nitro-phenylamine (139 mg, 0.59 mmol) in MeOH (20 mL) were added Pd/C (10%, 14 mg) and the mixture was stirred under atmospheric hydrogen (balloon) at the room temperature for 1 h. The reaction mixture was filter over Celite to afford the title compound (120 mg, 99%). 1H NMR (MeOH-d4) δ 2.34 (s, 3H), 2.62 (br, 4H), 2.99 (m, 4H), 6.51-6.65 (3H). ESI-MS m/z 207.1 (MH+).
Quantity
139 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:9]([N+:15]([O-])=O)=[C:10]([NH2:14])[CH:11]=[CH:12][CH:13]=2)[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[C:9]=2[NH2:15])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
139 mg
Type
reactant
Smiles
CN1CCN(CC1)C=1C(=C(C=CC1)N)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
14 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under atmospheric hydrogen (balloon) at the room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filter over Celite

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C(=CC=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.